
The Role of Triphenylborane in Frustrated Lewis
Pairs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triphenylborane

Cat. No.: B1294497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm for small molecule

activation and metal-free catalysis. While the highly electrophilic tris(pentafluorophenyl)borane,

B(C6F5)3, has been a dominant Lewis acid in this field, the less Lewis acidic and more

economical triphenylborane, B(C6H5)3 or BPh3, offers a unique and often advantageous

alternative. This technical guide provides an in-depth exploration of the core principles

governing the role of triphenylborane in FLP chemistry. It is intended for researchers,

scientists, and drug development professionals who wish to understand and apply this

chemistry in their work. The guide covers the fundamental concepts of BPh3-based FLPs, their

synthesis and reactivity, and their applications in key catalytic transformations such as

hydrogenation and small molecule activation. Detailed experimental protocols, quantitative data

summaries, and mechanistic diagrams are provided to facilitate practical application and further

research.

Introduction to Frustrated Lewis Pairs and the
Position of Triphenylborane
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are

sterically hindered from forming a classical dative adduct.[1] This "frustration" leaves the acidic
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and basic sites available to cooperatively activate a variety of small molecules, most notably

dihydrogen (H2), which has traditionally been the domain of transition metal catalysts.[2]

The reactivity of an FLP is critically dependent on the electronic and steric properties of both

the Lewis acid and the Lewis base. While highly electron-deficient boranes like B(C6F5)3 are

potent Lewis acids and form highly reactive FLPs, their cost and sensitivity can be prohibitive

for some applications. Triphenylborane (BPh3) presents itself as a commercially available and

less expensive alternative.[3][4]

1.1. Lewis Acidity of Triphenylborane: A Comparative Perspective

Triphenylborane is a weaker Lewis acid than its perfluorinated counterpart, B(C6F5)3.[4] This

difference in Lewis acidity has profound implications for its role in FLPs. The electron-

withdrawing fluorine atoms in B(C6F5)3 significantly increase the electrophilicity of the boron

center.[5] The Lewis acid strength of B(C6F5)3 is experimentally seven orders of magnitude

higher than that of triphenylborane.[5]

However, the weaker Lewis acidity of BPh3 is not necessarily a disadvantage. In certain

catalytic cycles, a weaker Lewis acid can lead to more facile product release or prevent catalyst

inhibition. Furthermore, the choice of a sufficiently strong Lewis base can compensate for the

lower acidity of BPh3 to achieve small molecule activation.[4]

Lewis Acid
Hydride Affinity (ΔHHA,
kcal/mol)

Gutmann-Beckett Acceptor
Number (AN)

B(C6F5)3 -112 74.9 (in C6D6)

BPh3 -74.4
Not widely reported, but

significantly lower

Table 1: Comparison of Lewis Acidity Parameters for B(C6F5)3 and BPh3.[4]
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The hallmark of FLP chemistry is the activation of small molecules. BPh3-based FLPs have

been successfully employed in the activation of a range of substrates, with the most prominent

example being the heterolytic cleavage of dihydrogen.

2.1. Dihydrogen Activation

The combination of BPh3 with a sterically hindered, strong Lewis base can overcome the

thermodynamic barrier to H2 cleavage. The process involves the polarization of the H-H bond

across the Lewis acidic boron center and the Lewis basic center, leading to the formation of a

phosphonium or ammonium cation and a hydridoborate anion.

BPh₃
L (Lewis Base)

[L-H]⁺

Heterolytic Cleavage

[H-BPh₃]⁻

Heterolytic Cleavage

H₂

Heterolytic Cleavage

Heterolytic Cleavage

Heterolytic Cleavage

Heterolytic Cleavage

Click to download full resolution via product page

Figure 1: General scheme for H₂ activation by a BPh₃-based FLP.

Theoretical calculations have shown that for the FLP system BPh3/P(tBu)3, the reaction with

H2 is endergonic (ΔGR = +18.2 kcal/mol), in contrast to the exergonic reaction for

B(C6F5)3/P(tBu)3 (ΔGR = -14.7 kcal/mol).[4] This highlights the necessity of employing very

strong Lewis bases to drive the reaction forward when using BPh3.
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Catalytic Applications of Triphenylborane-Based
FLPs
The ability of BPh3-based FLPs to activate H2 has been harnessed in a variety of metal-free

catalytic hydrogenations.

3.1. Hydrogenation of Imines

The reduction of imines to amines is a fundamental transformation in organic synthesis. BPh3-

based FLPs have been shown to be effective catalysts for this reaction. For instance, the

combination of BPh3 with a strong phosphazene base or Verkade's superbase can

quantitatively hydrogenate N-benzylidene aniline to N-benzyl aniline.[4]

BPh₃ + L

[L-H]⁺[H-BPh₃]⁻

 H₂

Amine Adduct

 Imine

Imine (R-CH=N-R')

 Amine

Amine (R-CH₂-NH-R')

Click to download full resolution via product page

Figure 2: Catalytic cycle for the hydrogenation of an imine by a BPh₃-based FLP.
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Lewis Base Substrate Product Yield Reference

Phosphazene
N-benzylidene

aniline
N-benzyl aniline Quantitative [4]

Verkade's base
N-benzylidene

aniline
N-benzyl aniline

71% (as borate

salt)
[4]

Table 2: Examples of Imine Hydrogenation using BPh3-based FLPs.

3.2. Semi-Hydrogenation of Alkynes

A notable application of BPh3 in FLP catalysis is the semi-hydrogenation of alkynes to alkenes.

To overcome the thermal degradation of molecular BPh3/pyridine FLPs at the high

temperatures required for this transformation, a polymeric version of triphenylborane, Poly-

BPh3, has been developed. This polymeric Lewis acid, in combination with pyridine, exhibits

enhanced thermal stability and reusability.[4]

Substrate Product Conversion (%) Selectivity (%)

Phenylacetylene Styrene >99 >99

1-Octyne 1-Octene >99 >99

4-Ethynylanisole 4-Vinylanisole >99 >99

Table 3: Semi-hydrogenation of terminal alkynes catalyzed by Poly-BPh3/pyridine FLP.[4]

Experimental Protocols
4.1. General Considerations for FLP Chemistry

All manipulations involving frustrated Lewis pairs should be carried out under an inert

atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Solvents should be dried and degassed prior to use.
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Figure 3: Simplified workflow for setting up a reaction under inert atmosphere.

4.2. Synthesis of Poly-BPh3

This procedure is adapted from the literature for the synthesis of a polymeric Lewis acid based

on triphenylborane.[4]

Materials: Triphenylborane (BPh3), 1,2-dichloroethane, aluminum chloride (AlCl3),

anhydrous dichloromethane.

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylborane in

anhydrous 1,2-dichloroethane.

Cool the solution to 0 °C in an ice bath.

Slowly add aluminum chloride in portions while stirring.

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

Quench the reaction by carefully adding methanol.
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The resulting polymer is then filtered, washed extensively with methanol and

dichloromethane, and dried under vacuum.

4.3. Catalytic Hydrogenation of N-benzylidene aniline

This is a general procedure for the FLP-catalyzed hydrogenation of an imine.

Materials: N-benzylidene aniline, triphenylborane (BPh3), phosphazene base P2-Et, dry

toluene, H2 gas.

Procedure:

In a glovebox, charge a pressure-rated reaction vessel with N-benzylidene aniline,

triphenylborane (5 mol%), and the phosphazene base (5 mol%).

Add dry, degassed toluene to dissolve the reactants.

Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

Pressurize the vessel with H2 (e.g., 50 bar) and heat to the desired temperature (e.g., 120

°C) with stirring.

After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room

temperature and carefully vent the H2.

The reaction mixture can be purified by column chromatography on silica gel to afford N-

benzyl aniline.

4.4. NMR Characterization of FLP Adducts

The formation of phosphonium or ammonium borate salts from the activation of H2 can be

monitored by multinuclear NMR spectroscopy.

1H NMR: The appearance of a new signal for the proton on the Lewis base (e.g., a P-H or N-

H proton) and a broad signal for the hydride on the borate anion.

11B NMR: A shift in the boron resonance is expected upon formation of the four-coordinate

borate species. The signal for BPh3 will be replaced by a new, typically upfield-shifted and
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broader signal for the [H-BPh3]- anion.

31P NMR: For phosphine-based FLPs, the formation of the phosphonium cation will result in

a downfield shift of the phosphorus resonance.

Sample Preparation for NMR: Samples for NMR analysis should be prepared in a glovebox

using deuterated solvents that have been dried over an appropriate drying agent. The sample

is then transferred to an NMR tube fitted with a J. Young valve or sealed with a cap and

parafilm for transport to the spectrometer.

Conclusion
Triphenylborane, while a weaker Lewis acid than the widely used B(C6F5)3, is a valuable and

versatile component in the design of frustrated Lewis pairs. Its lower cost and, in some cases,

unique reactivity profile make it an attractive alternative for a range of catalytic applications,

particularly when paired with a sufficiently strong Lewis base. The development of a polymeric

form of BPh3 further enhances its utility by improving thermal stability and catalyst recyclability.

This guide has provided a comprehensive overview of the fundamental principles, key

applications, and practical experimental considerations for utilizing triphenylborane in FLP

chemistry, with the aim of fostering further innovation in this exciting field of metal-free

catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Role of Triphenylborane in Frustrated Lewis Pairs:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294497#understanding-triphenylborane-s-role-in-
frustrated-lewis-pairs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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